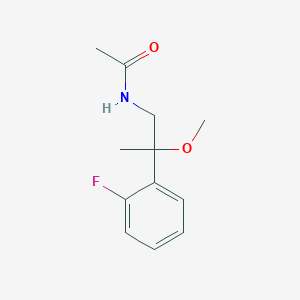

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

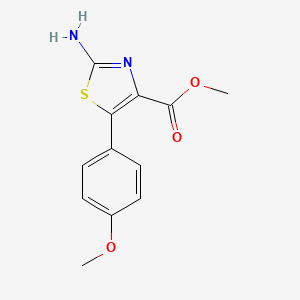

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C12H16FNO2 and its molecular weight is 225.263. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radioligand Synthesis for Imaging Peripheral Benzodiazepine Receptors

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide derivatives, such as [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds showed high radioactivity in brain regions with high PBR density, indicating their potential for brain imaging studies (Zhang et al., 2003).

Metabolic Pathway Investigation

The study of chloroacetamide herbicides and their metabolites in human and rat liver microsomes involves compounds structurally related to this compound. These investigations provide insights into complex metabolic activation pathways that may involve similar acetamide derivatives (Coleman et al., 2000).

Synthesis for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a derivative in the same chemical class, is an intermediate for the synthesis of antimalarial drugs. Studies have explored chemoselective acetylation processes using various catalysts, which could be relevant for synthesizing related acetamide derivatives (Magadum & Yadav, 2018).

Green Synthesis in Dye Production

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, another compound within this chemical family, is crucial for producing azo disperse dyes. Novel catalysts with high activity and selectivity have been developed for this process (Zhang Qun-feng, 2008).

Study of Herbicide Metabolism

Research on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with this compound, contributes to understanding the environmental impact and biological interactions of these compounds (Coleman et al., 2000).

Development of Antihypertensive Agents

Studies on 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives, which are structurally related, have shown their potential as novel antihypertensive agents, indicating the medical application possibilities of related acetamides (Watanuki et al., 2012).

Mécanisme D'action

Target of Action

N-(2-(2-fluorophenyl)-2-methoxypropyl)acetamide, also known as ocfentanil, is an ortho-fluorinated analog of methoxyacetylfentanyl . It primarily targets the opioid receptors in the body, similar to other fentanyl analogs . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

Ocfentanil, like other opioids, binds to the opioid receptors in the central nervous system . This binding inhibits the transmission of pain signals, thereby producing analgesic effects . The compound’s interaction with its targets results in changes in the perception of pain, providing relief to the individual .

Biochemical Pathways

The metabolism of ocfentanil involves several biochemical pathways. These include hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions such as glucuronide or sulfate conjugate formation can also occur . These metabolic pathways affect the compound’s activity and its downstream effects.

Pharmacokinetics

Based on the known pharmacokinetics of other fentanyl analogs, it can be anticipated that ocfentanil is rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys . These ADME properties significantly impact the bioavailability of the compound.

Result of Action

The primary result of ocfentanil’s action is the reduction of pain perception, leading to analgesia . This is achieved through its interaction with opioid receptors and the subsequent inhibition of pain signal transmission . It’s important to note that ocfentanil, like other fentanyl analogs, has a high potential for addiction and can cause severe adverse effects, including coma and death .

Action Environment

The action, efficacy, and stability of ocfentanil can be influenced by various environmental factors. These include the individual’s physiological state, the presence of other drugs, and genetic factors that can affect the compound’s metabolism . For instance, individuals with certain genetic variations may metabolize ocfentanil more quickly or slowly, affecting the drug’s efficacy and potential side effects .

Propriétés

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-9(15)14-8-12(2,16-3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFGOBSPSWUNAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C)(C1=CC=CC=C1F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-phenylpropanoic acid](/img/structure/B2371198.png)

![4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2371200.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2371210.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)

![2-(2,4-Dichlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2371212.png)

amine](/img/structure/B2371216.png)

![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)

![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)